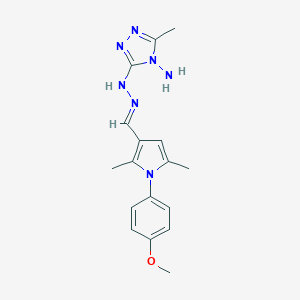
1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde (4-amino-5-methyl-4H-1,2,4-triazol-3-yl)hydrazone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde (4-amino-5-methyl-4H-1,2,4-triazol-3-yl)hydrazone, also known as MPTP-H, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a hydrazone derivative that has been synthesized through a multi-step process, and it has been found to possess a range of interesting biochemical and physiological effects. In
作用机制
The mechanism of action of 1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde (4-amino-5-methyl-4H-1,2,4-triazol-3-yl)hydrazone is not fully understood, but it is thought to involve the formation of a complex between 1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde (4-amino-5-methyl-4H-1,2,4-triazol-3-yl)hydrazone and its target molecule. In the case of copper ions, the binding of 1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde (4-amino-5-methyl-4H-1,2,4-triazol-3-yl)hydrazone to copper ions results in a change in the electronic properties of 1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde (4-amino-5-methyl-4H-1,2,4-triazol-3-yl)hydrazone, which leads to an increase in fluorescence intensity. In the case of cancer cells, the anti-proliferative activity of 1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde (4-amino-5-methyl-4H-1,2,4-triazol-3-yl)hydrazone is thought to be due to the ability of 1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde (4-amino-5-methyl-4H-1,2,4-triazol-3-yl)hydrazone to induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects
1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde (4-amino-5-methyl-4H-1,2,4-triazol-3-yl)hydrazone has been found to have a range of interesting biochemical and physiological effects. In addition to its ability to selectively bind to copper ions and induce cell cycle arrest and apoptosis in cancer cells, 1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde (4-amino-5-methyl-4H-1,2,4-triazol-3-yl)hydrazone has also been found to possess anti-inflammatory and antioxidant activity. These properties make 1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde (4-amino-5-methyl-4H-1,2,4-triazol-3-yl)hydrazone a potentially useful compound for the treatment of a range of diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
实验室实验的优点和局限性
One of the main advantages of 1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde (4-amino-5-methyl-4H-1,2,4-triazol-3-yl)hydrazone is its ability to selectively bind to copper ions, which makes it a potentially useful compound for the detection of copper ions in biological and environmental samples. However, one of the limitations of 1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde (4-amino-5-methyl-4H-1,2,4-triazol-3-yl)hydrazone is that its synthesis is a multi-step process that can be time-consuming and difficult to scale up for large-scale production.
未来方向
There are a number of potential future directions for research on 1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde (4-amino-5-methyl-4H-1,2,4-triazol-3-yl)hydrazone. One area of research could be the development of new fluorescent probes based on 1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde (4-amino-5-methyl-4H-1,2,4-triazol-3-yl)hydrazone for the detection of other metal ions. Another area of research could be the development of new anti-cancer drugs based on the structure of 1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde (4-amino-5-methyl-4H-1,2,4-triazol-3-yl)hydrazone. Additionally, further research could be conducted to explore the anti-inflammatory and antioxidant properties of 1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde (4-amino-5-methyl-4H-1,2,4-triazol-3-yl)hydrazone and its potential applications in the treatment of a range of diseases.
合成方法
The synthesis of 1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde (4-amino-5-methyl-4H-1,2,4-triazol-3-yl)hydrazone involves a multi-step process that begins with the reaction of 4-methoxybenzaldehyde with 2,5-dimethylpyrrole in the presence of acetic anhydride and a catalytic amount of p-toluenesulfonic acid. The resulting product is then reacted with hydrazine hydrate to form the corresponding hydrazone. Finally, the hydrazone is reacted with 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol to form 1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde (4-amino-5-methyl-4H-1,2,4-triazol-3-yl)hydrazone.
科学研究应用
1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde (4-amino-5-methyl-4H-1,2,4-triazol-3-yl)hydrazone has been found to have a range of potential applications in scientific research. One of the most promising areas of research involves the use of 1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde (4-amino-5-methyl-4H-1,2,4-triazol-3-yl)hydrazone as a fluorescent probe for the detection of metal ions. 1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde (4-amino-5-methyl-4H-1,2,4-triazol-3-yl)hydrazone has been shown to selectively bind to copper ions, and this binding results in a significant increase in fluorescence intensity. This property has been exploited for the development of sensitive and selective sensors for the detection of copper ions in biological and environmental samples.
Another potential application of 1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde (4-amino-5-methyl-4H-1,2,4-triazol-3-yl)hydrazone is in the field of cancer research. 1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde (4-amino-5-methyl-4H-1,2,4-triazol-3-yl)hydrazone has been found to possess anti-proliferative activity against a range of cancer cell lines, including breast, lung, and colon cancer cells. This activity is thought to be due to the ability of 1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde (4-amino-5-methyl-4H-1,2,4-triazol-3-yl)hydrazone to induce cell cycle arrest and apoptosis in cancer cells.
属性
产品名称 |
1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde (4-amino-5-methyl-4H-1,2,4-triazol-3-yl)hydrazone |
|---|---|
分子式 |
C17H21N7O |
分子量 |
339.4 g/mol |
IUPAC 名称 |
3-N-[(E)-[1-(4-methoxyphenyl)-2,5-dimethylpyrrol-3-yl]methylideneamino]-5-methyl-1,2,4-triazole-3,4-diamine |
InChI |
InChI=1S/C17H21N7O/c1-11-9-14(10-19-21-17-22-20-13(3)24(17)18)12(2)23(11)15-5-7-16(25-4)8-6-15/h5-10H,18H2,1-4H3,(H,21,22)/b19-10+ |
InChI 键 |
CIIFLMIFCQOPBP-VXLYETTFSA-N |
手性 SMILES |
CC1=CC(=C(N1C2=CC=C(C=C2)OC)C)/C=N/NC3=NN=C(N3N)C |
SMILES |
CC1=CC(=C(N1C2=CC=C(C=C2)OC)C)C=NNC3=NN=C(N3N)C |
规范 SMILES |
CC1=CC(=C(N1C2=CC=C(C=C2)OC)C)C=NNC3=NN=C(N3N)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N'-[(5-{2-chloro-5-nitrophenyl}-2-furyl)methylene]naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B302305.png)
![N'-[(5-{4-nitro-2-methoxyphenyl}-2-furyl)methylene]naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B302306.png)
![N'-[(E)-(3-bromo-5-chloro-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]benzo[e][1]benzofuran-2-carbohydrazide](/img/structure/B302308.png)
![N'-[4-(benzyloxy)-3-ethoxybenzylidene]naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B302310.png)
![N'-{(E)-[4-(benzyloxy)-5-methoxy-2-nitrophenyl]methylidene}naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B302311.png)
![N'-(4-isopropylbenzylidene)naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B302313.png)
![N'-[(E)-(3-bromo-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]benzo[e][1]benzofuran-2-carbohydrazide](/img/structure/B302315.png)
![N'-(4-fluorobenzylidene)naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B302319.png)
![N'-[(Z)-(3-ethoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]benzo[e][1]benzofuran-2-carbohydrazide](/img/structure/B302321.png)
![N'-(2-chlorobenzylidene)naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B302322.png)
![N'-[(E)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]benzo[e][1]benzofuran-2-carbohydrazide](/img/structure/B302323.png)
![N'-{3-nitrobenzylidene}naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B302324.png)
![N'-(2-methylbenzylidene)naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B302325.png)
![N'-{[5-(2-bromo-4-methylphenyl)-2-furyl]methylene}naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B302329.png)